molecular formula C30H26ClF3N2O10 B10818609 c-Kit-IN-3 (D-tartrate)

c-Kit-IN-3 (D-tartrate)

Cat. No.: B10818609
M. Wt: 667.0 g/mol
InChI Key: WPLXVFQLVREXNR-WUUYCOTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

c-Kit-IN-3 (D-tartrate) is a potent and selective inhibitor of the c-KIT kinase, which is involved in various cellular processes including cell proliferation, differentiation, and apoptosis. This compound has shown significant efficacy in inhibiting both wild-type and mutant forms of c-KIT, making it a valuable tool in cancer research, particularly for gastrointestinal stromal tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of c-Kit-IN-3 (D-tartrate) involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:

Industrial Production Methods: Industrial production of c-Kit-IN-3 (D-tartrate) follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of reaction conditions: Ensuring high yield and purity of the final product.

    Use of industrial-grade reagents and solvents: To ensure cost-effectiveness and scalability.

    Purification and crystallization: To obtain the D-tartrate salt in its pure form

Chemical Reactions Analysis

Types of Reactions: c-Kit-IN-3 (D-tartrate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of c-Kit-IN-3 (D-tartrate), which can be further studied for their biological activity .

Scientific Research Applications

c-Kit-IN-3 (D-tartrate) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of c-KIT kinase and its effects on various chemical pathways.

    Biology: Used to study the role of c-KIT in cell proliferation, differentiation, and apoptosis.

    Medicine: Investigated for its potential therapeutic applications in treating cancers such as gastrointestinal stromal tumors, acute myeloid leukemia, and melanoma.

    Industry: Used in the development of new therapeutic agents targeting c-KIT kinase

Mechanism of Action

c-Kit-IN-3 (D-tartrate) exerts its effects by selectively inhibiting the c-KIT kinase. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in c-KIT-dependent cancer cells .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness of c-Kit-IN-3 (D-tartrate): c-Kit-IN-3 (D-tartrate) is unique due to its high selectivity and potency against both wild-type and mutant forms of c-KIT. It also has improved bioavailability and solubility compared to other similar compounds, making it a valuable tool in cancer research and potential therapeutic applications .

Properties

Molecular Formula

C30H26ClF3N2O10

Molecular Weight

667.0 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide;(2S,3S)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C26H20ClF3N2O4.C4H6O6/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30;5-1(3(7)8)2(6)4(9)10/h3-11,13-14H,12H2,1-2H3,(H,32,33);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1

InChI Key

WPLXVFQLVREXNR-WUUYCOTASA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.